

Physical properties of 9-Iodophenanthrene (melting point, solubility)

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Compound of Interest

Compound Name: **9-Iodophenanthrene**

Cat. No.: **B092893**

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A Technical Guide to the Physical Properties of 9-Iodophenanthrene

This technical guide provides an in-depth overview of the physical properties of **9-Iodophenanthrene**, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require detailed information for experimental and developmental purposes.

Core Physical and Chemical Properties

9-Iodophenanthrene is a halogenated polycyclic aromatic hydrocarbon. The introduction of an iodine atom to the phenanthrene backbone significantly influences its physical and chemical characteristics.

Property	Value	Source
Molecular Formula	C ₁₄ H ₉ I	[1]
Molecular Weight	304.13 g/mol	[1] [2]
CAS Number	17024-12-3	[1]
Melting Point	91-93 °C (literature)	[1]

Solubility Profile

Direct quantitative solubility data for **9-Iodophenanthrene** is not extensively documented in publicly available literature. However, based on the principles of "like dissolves like" and the known characteristics of the parent molecule, phenanthrene, a qualitative solubility profile can be predicted. Phenanthrene and its derivatives are generally nonpolar, leading to greater solubility in nonpolar organic solvents.^[3] The presence of the iodine atom, while increasing molecular weight, is not expected to significantly increase polarity.

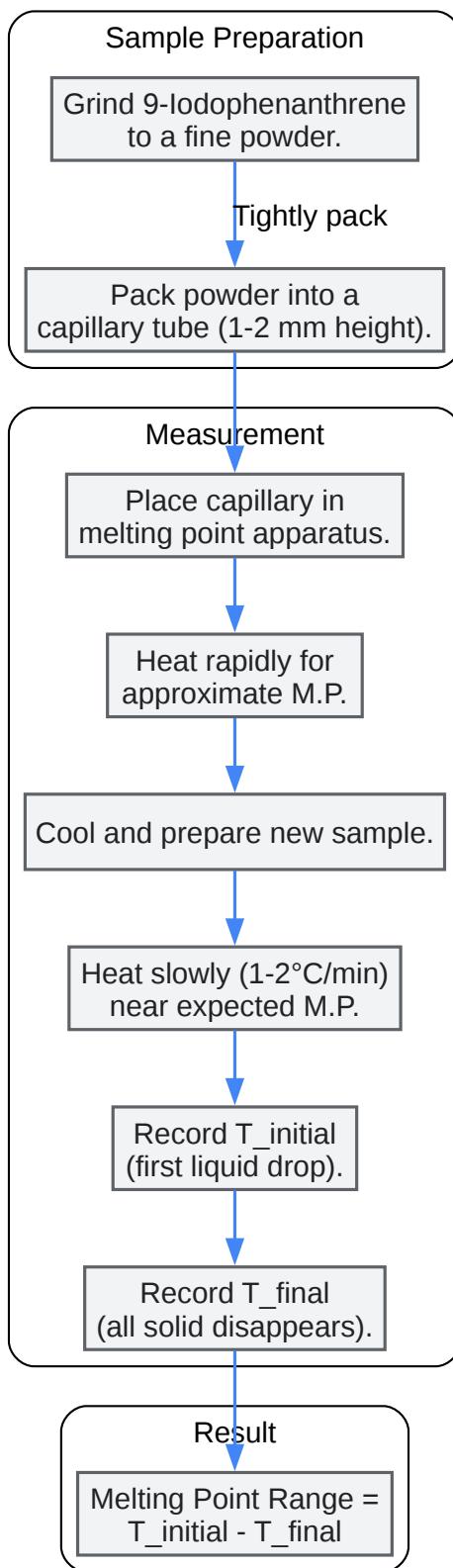
Solvent Type	Predicted Solubility	Rationale
Non-polar Aromatic Solvents (e.g., Toluene, Benzene)	High	Similar aromatic and nonpolar characteristics.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)	High	Effective at dissolving nonpolar to moderately polar organic compounds.
Ethers (e.g., Diethyl ether, Tetrahydrofuran)	Moderate to High	Can dissolve a range of nonpolar organic compounds.
Alkanes (e.g., Hexane, Cyclohexane)	Low to Moderate	May require heating to achieve significant dissolution.
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile)	Low	Mismatch in polarity limits solubility.
Polar Protic Solvents (e.g., Water, Ethanol, Methanol)	Insoluble to Very Low	The nonpolar hydrocarbon structure dominates, leading to poor interaction with polar, hydrogen-bonding solvents.

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.^[4] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, while impurities tend to depress and broaden the melting range.^[4] The following protocol describes the capillary method using a melting point apparatus.

Workflow for Melting Point Determination

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Caption: Workflow for determining the melting point of **9-Iodophenanthrene**.

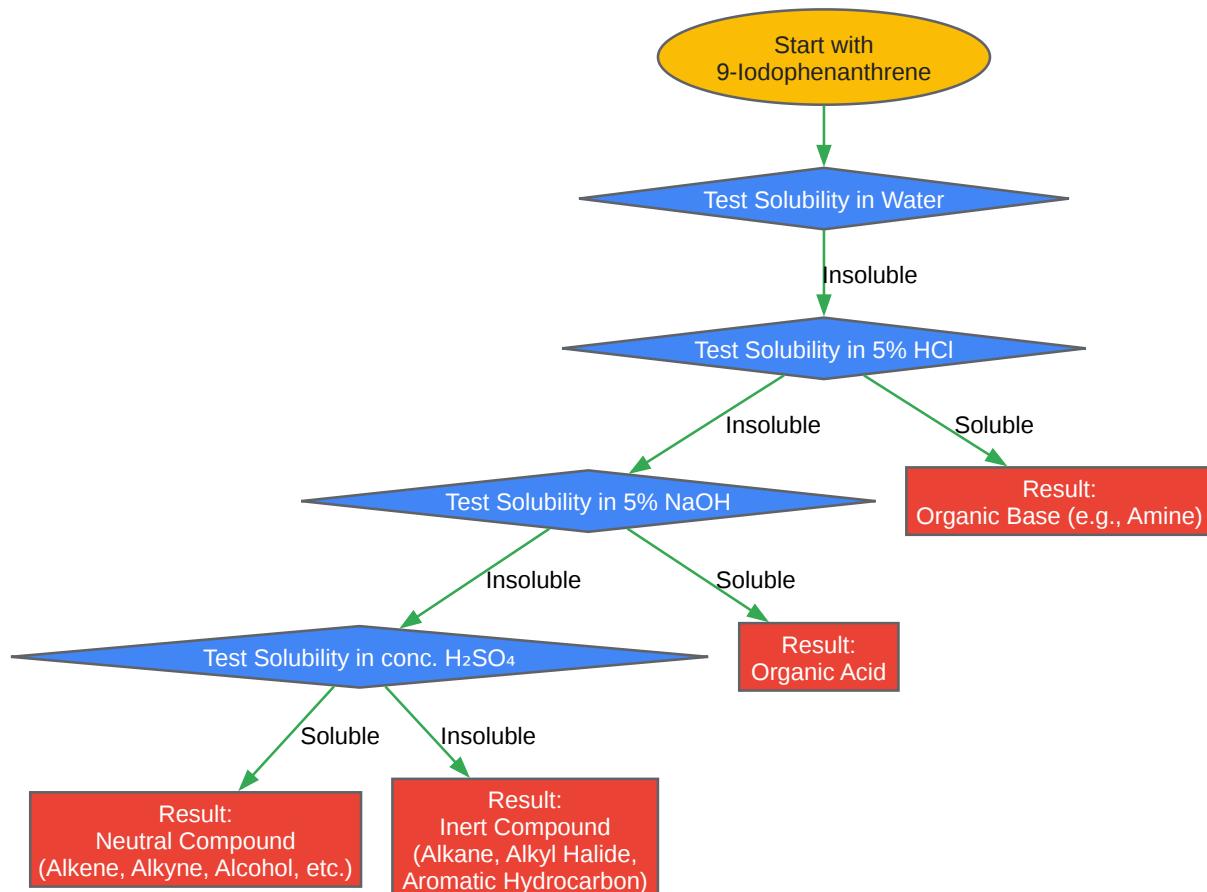
Methodology:

- Sample Preparation:
 - Place a small amount of **9-Iodophenanthrene** on a clean, dry surface and crush it into a fine powder.[\[5\]](#)
 - Take a capillary tube, sealed at one end, and push the open end into the powder.[\[6\]](#)
 - Gently tap the sealed end on a hard surface to pack the compound down, aiming for a sample height of 1-2 mm.[\[5\]](#)
- Apparatus Setup:
 - Insert the packed capillary tube into the sample holder of the melting point apparatus.
 - Ensure the thermometer is correctly positioned with its bulb level with the sample.[\[4\]](#)
- Measurement:
 - For an unknown or to verify the literature value, a rapid preliminary heating can be performed to find an approximate melting point.
 - Allow the apparatus to cool sufficiently before performing a precise measurement.
 - For the accurate measurement, heat the sample at a slow, steady rate, approximately 1-2°C per minute, especially when approaching the expected melting point.[\[4\]](#)
 - Record the temperature (T_{initial}) at which the first drop of liquid appears.
 - Record the temperature (T_{final}) at which the last crystal of the solid melts completely.[\[7\]](#)
 - The melting point is reported as the range from T_{initial} to T_{final} .

Determination of Solubility

This protocol provides a systematic approach to qualitatively assess the solubility of **9-Iodophenanthrene** in various solvents, which can help infer its functional group characteristics and polarity.

Solubility Classification Flowchart



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